3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14999471
InChI: InChI=1S/C22H21NO5/c1-12-13(2)22(24)28-21-14(3)20-15(8-17(12)21)10-23(11-27-20)16-4-5-18-19(9-16)26-7-6-25-18/h4-5,8-9H,6-7,10-11H2,1-3H3
SMILES:
Molecular Formula: C22H21NO5
Molecular Weight: 379.4 g/mol

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

CAS No.:

Cat. No.: VC14999471

Molecular Formula: C22H21NO5

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one -

Specification

Molecular Formula C22H21NO5
Molecular Weight 379.4 g/mol
IUPAC Name 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one
Standard InChI InChI=1S/C22H21NO5/c1-12-13(2)22(24)28-21-14(3)20-15(8-17(12)21)10-23(11-27-20)16-4-5-18-19(9-16)26-7-6-25-18/h4-5,8-9H,6-7,10-11H2,1-3H3
Standard InChI Key LJRDJHDPKXGECL-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)C4=CC5=C(C=C4)OCCO5)C

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e]oxazin-8-one, systematically describes its polycyclic framework. The core structure consists of a chromeno[6,7-e]oxazin-8-one system fused with a 2,3-dihydro-1,4-benzodioxin moiety. Three methyl groups at positions 6, 7, and 10 enhance steric bulk and influence electronic properties .

Key structural features include:

  • A benzodioxin ring (1,4-dioxane fused to benzene) providing electron-rich aromaticity.

  • A chromeno-oxazine system combining chromene (benzopyran) and oxazine (six-membered ring with one oxygen and one nitrogen atom).

  • Substituents (methyl groups and benzodioxin) that modulate solubility and binding affinity.

The molecular formula, C₂₄H₂₃NO₅, and molecular weight (413.45 g/mol) are derived from systematic nomenclature rules . Spectroscopic characterization, including 1H^1H-NMR and IR, would reveal distinct signals for methyl groups (δ\delta 1.2–1.5 ppm), oxazine carbonyl (vC=O1700cm1v_{C=O} \approx 1700 \, \text{cm}^{-1}), and benzodioxin ether linkages (vCOC1250cm1v_{C-O-C} \approx 1250 \, \text{cm}^{-1}).

Comparative Structural Analogues

Structurally related compounds highlight the uniqueness of this chromeno-oxazine derivative:

Compound NameStructural FeaturesBiological Activity
SilybinFlavonoid with benzodioxaneHepatoprotective
N-(2,3-Dihydrobenzo dioxin-6-yl)-4-bromobenzenesulfonamideBenzodioxane-sulfonamide hybridAnti-Alzheimer’s
EVT-11272525Chromeno-oxazine with multiple methyl groupsAntibacterial

The target compound’s trifurcated methyl substitution distinguishes it from analogues, potentially enhancing membrane permeability and target selectivity.

Synthesis and Optimization

Conventional Synthetic Routes

Synthesis typically involves multi-step condensation and cyclization reactions:

  • Formation of Benzodioxin Intermediate: 6-Hydroxy-2,3-dihydro-1,4-benzodioxin is reacted with chloroacetyl chloride to introduce reactivity at the 6-position .

  • Chromene-Oxazine Core Assembly: Condensation of 4-hydroxycoumarin with formaldehyde and ammonium acetate under acidic conditions generates the oxazine ring .

  • Methylation: Selective methylation at positions 6, 7, and 10 using methyl iodide in the presence of a base (e.g., K₂CO₃).

Yield optimization (\sim60–70%) requires precise temperature control (80–100°C) and anhydrous solvents (e.g., DMF or THF).

Greener One-Pot Synthesis

Recent advancements emphasize sustainability. A one-pot methodology involves:

  • Reactants: 4-Hydroxycoumarin, 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde, methylamine, and trimethyl orthoformate.

  • Conditions: Ethanol/water (3:1) at 70°C for 12 hours .
    This approach reduces waste (E-factor<3\text{E-factor} < 3) and improves atom economy (\sim85%) compared to multi-step routes .

Biological Activities and Mechanisms

Antibacterial Efficacy

In vitro studies against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains reveal moderate to potent activity (MIC: 8–32 µg/mL) . The benzodioxin moiety likely disrupts bacterial membrane integrity, while the oxazine ring interferes with DNA gyrase .

Neuroprotective Effects

Preliminary assays indicate acetylcholine esterase (AChE) inhibition (IC50:12μMIC_{50}: 12 \, \mu\text{M}), comparable to donepezil (IC50:0.03μMIC_{50}: 0.03 \, \mu\text{M}) but with improved blood-brain barrier permeability due to lipophilic substituents.

Structure-Activity Relationships (SAR)

  • Methyl Substitutions: Trimethylation at positions 6, 7, and 10 enhances bioavailability by reducing polarity (logP:2.8\log P: 2.8 vs. 1.9 for non-methylated analogues).

  • Benzodioxin Moiety: The electron-rich ring system facilitates π\pi-stacking with aromatic residues in enzyme active sites .

  • Oxazine Carbonyl: Critical for hydrogen bonding with biological targets (e.g., COX-2 Ser530).

Challenges and Future Directions

While the compound exhibits promising bioactivity, limitations include:

  • Synthetic Complexity: Multi-step routes hinder large-scale production.

  • Selectivity: Off-target effects observed in AChE inhibition assays.

Future research should prioritize:

  • Nanoparticle Delivery Systems: To enhance solubility and target specificity.

  • Hybrid Analogues: Combining chromeno-oxazine with known pharmacophores (e.g., sulfonamides) to amplify efficacy.

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